Terevalefim

Übersicht

Beschreibung

Borbromid, allgemein als BB3 bezeichnet, ist eine farblose, rauchende, flüssige Verbindung, die aus Bor und Brom besteht. Es ist bekannt für seinen stechenden und reizenden Geruch und ist sehr reaktionsfähig, insbesondere mit Wasser und Alkoholen . Diese Verbindung wird in der organischen Chemie aufgrund ihrer starken Lewis-Säure-Eigenschaften häufig verwendet.

Wirkmechanismus

Target of Action

Terevalefim primarily targets the hepatocyte growth factor (HGF)/c-Met pathway . HGF is a pleiotropic factor with roles in organ regeneration . The c-Met pathway, activated by HGF, is crucial for tissue and organ repair and function .

Mode of Action

This compound mimics the activity of HGF, thereby activating the c-Met cascade . It exhibits c-Met dependence and c-Met receptor activation . This activation of the c-Met cascade is a key aspect of this compound’s mode of action.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HGF/c-Met pathway . Activation of this pathway promotes tissue and organ repair and function . The downstream effects of this pathway activation are crucial for the therapeutic potential of this compound.

Result of Action

This compound’s activation of the c-Met cascade leads to the stimulation of repair pathways . This has been tested in clinical trials for acute kidney injury and in delayed graft function . The molecular and cellular effects of this compound’s action are thus primarily related to tissue and organ repair.

Biochemische Analyse

Biochemical Properties

Terevalefim functions as a hepatocyte growth factor mimetic, selectively activating the c-MET receptor. This activation promotes tissue and organ repair by mimicking the biological activity of HGF. This compound interacts with the c-MET receptor, leading to the activation of downstream signaling pathways involved in cellular proliferation, survival, and migration . The compound’s interaction with the c-MET receptor is crucial for its role in biochemical reactions, as it triggers a cascade of events that facilitate tissue repair and regeneration.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating the c-MET receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound enhances cellular proliferation, reduces apoptosis, and promotes tissue repair and regeneration . These effects are particularly evident in cells involved in organ repair, such as hepatocytes and renal cells. The compound’s ability to modulate cell signaling pathways and gene expression is essential for its therapeutic potential in treating acute organ injuries.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, this compound activates the receptor, leading to its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cellular proliferation, survival, and migration. This compound’s ability to activate these pathways is central to its role in promoting tissue repair and regeneration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained tissue repair and regeneration . The compound’s stability and degradation rates can vary depending on the experimental conditions, which can impact its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes tissue repair and regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including increased apoptosis and impaired cellular function . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s activation of the c-MET receptor triggers downstream signaling pathways that influence metabolic flux and metabolite levels . These pathways are essential for the compound’s role in promoting tissue repair and regeneration, as they regulate cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within target tissues . This compound’s ability to selectively target and accumulate in tissues requiring repair is crucial for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells affects its activity and function, as it needs to reach the c-MET receptor to exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Vorbereitungsmethoden

Borbromid kann durch die direkte Reaktion von elementarem Bor mit Brom bei erhöhten Temperaturen synthetisiert werden. Die Reaktion wird typischerweise in einem verschlossenen Rohr durchgeführt, um das Entweichen von Bromgas zu verhindern. Die industrielle Herstellung von Borbromid erfolgt durch die Reaktion von Boroxid mit Kohlenstoff und Brom bei hohen Temperaturen .

Analyse Chemischer Reaktionen

Borbromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Dealkylierung: Es ist ein ausgezeichnetes Demethylierungs- oder Dealkylierungsmittel für die Spaltung von Ethern.

Hydrolyse: Wenn Borbromid mit Wasser in Kontakt kommt, hydrolysiert es zu Borsäure und Bromwasserstoff.

Substitution: Es kann mit verschiedenen organischen Verbindungen reagieren, um Bromatome gegen andere funktionelle Gruppen zu substituieren.

Wissenschaftliche Forschungsanwendungen

Borbromid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es wird häufig als Reagenz für die Demethylierung von Arylmethyläthern verwendet, was ein entscheidender Schritt bei der Synthese verschiedener Pharmazeutika ist.

Materialwissenschaften: Es wird bei der Herstellung von hochwertigem bor-dotiertem Graphen und anderen fortschrittlichen Materialien verwendet.

Analytische Chemie: Borbromid wird bei der selektiven Entfernung von Farbstoffen aus Abwasser durch molekulare Imprinting-Techniken eingesetzt.

Wirkmechanismus

Der primäre Mechanismus, durch den Borbromid seine Wirkungen entfaltet, ist seine starke Lewis-Säure-Eigenschaft. Es bildet Komplexe mit elektronenreichen Spezies und erleichtert so verschiedene chemische Umwandlungen. Beispielsweise bildet Borbromid bei der Demethylierung von Ethern einen Komplex mit dem Ether-Sauerstoff, was zur Spaltung der Kohlenstoff-Sauerstoff-Bindung und zur Bildung eines Alkylbromids führt .

Vergleich Mit ähnlichen Verbindungen

Borbromid wird häufig mit anderen Borhalogeniden wie Bortrifluorid, Bortrichlorid und Boriodid verglichen. Während all diese Verbindungen starke Lewis-Säuren sind, ist Borbromid aufgrund seiner höheren Reaktivität mit Ethern besonders effektiv in Demethylierungsreaktionen . Zu den ähnlichen Verbindungen gehören:

- Bortrifluorid (BF3)

- Bortrichlorid (BCl3)

- Boriodid (BI3)

Diese Verbindungen haben ähnliche Eigenschaften, unterscheiden sich aber in ihrer Reaktivität und ihren spezifischen Anwendungen .

Eigenschaften

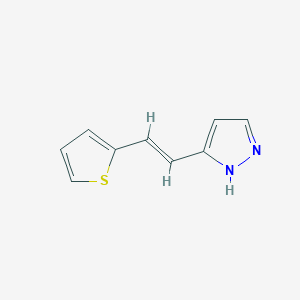

IUPAC Name |

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWAQGURRYJFK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

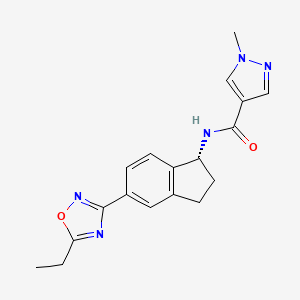

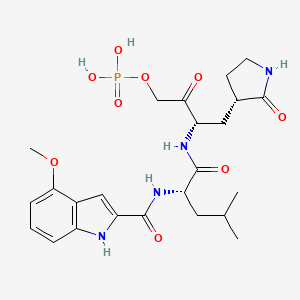

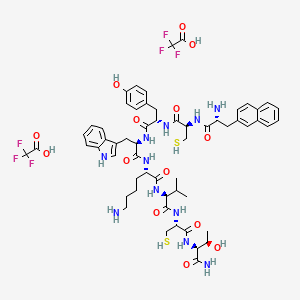

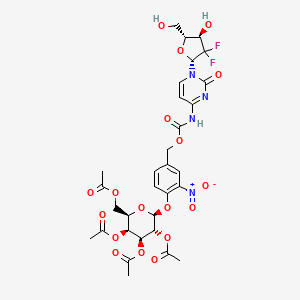

Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676). | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

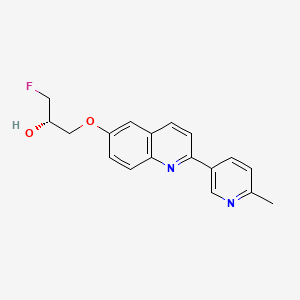

CAS No. |

1070881-42-3 | |

| Record name | Terevalefim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEREVALEFIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)

![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)